molecular formula C9H12N3NaO7P B097449 Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt CAS No. 15718-51-1

Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt

Cat. No.: B097449
CAS No.: 15718-51-1
M. Wt: 328.17 g/mol
InChI Key: PAQSESRKMUNNJR-IAIGYFSYSA-N
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Description

Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt is a useful research compound. Its molecular formula is C9H12N3NaO7P and its molecular weight is 328.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Cyclic cytidylic acid, also known as Cytidine monophosphate (CMP), is a nucleotide that is used as a monomer in RNA . It is an ester of phosphoric acid with the nucleoside cytidine . CMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase cytosine . The primary targets of CMP are various ribonucleases, especially ribonuclease A .

Mode of Action

CMP can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase, with adenosine triphosphate or guanosine triphosphate donating the phosphate group . Since cytidine triphosphate is generated by amination of uridine triphosphate, the main source of CMP is from RNA being decomposed by RNAse .

Biochemical Pathways

CMP plays a significant role in various biochemical pathways. It is involved in the metabolism of RNA, where it acts as a monomer. CMP can be phosphorylated to cytidine diphosphate, which is a crucial step in the synthesis of RNA .

Pharmacokinetics

Cyclic peptides, a family of molecules to which cyclic cytidylic acid belongs, are known for their improved pharmacokinetic and pharmacodynamic properties over linear peptides .

Result of Action

The action of cyclic cytidylic acid primarily results in the synthesis of RNA. As a monomer in RNA, it contributes to the formation of the RNA strand, which is essential for protein synthesis and various other cellular functions .

Action Environment

The action of cyclic cytidylic acid is influenced by various environmental factors. For instance, the presence of enzymes such as CMP kinase and RNAse can affect its conversion to cytidine diphosphate and its role in RNA synthesis . Furthermore, the intracellular environment, including pH and the presence of other ions, can also influence its stability and efficacy.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt can be achieved through a multi-step process involving the conversion of various starting materials.", "Starting Materials": [ "Cytidine", "Sodium hydrogen phosphate", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Chloroform", "Diethyl ether", "Acetic anhydride", "Pyridine", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cytidine is reacted with sodium hydrogen phosphate in the presence of sodium bicarbonate to form cyclic 2',3'-(hydrogen phosphate) cytidine.", "Step 2: The resulting product is then treated with chloroform and methanol to remove any impurities.", "Step 3: The purified product is then reacted with sodium chloride and diethyl ether to form a solid.", "Step 4: The solid is then dissolved in acetic anhydride and pyridine to form an acetylated intermediate.", "Step 5: The acetylated intermediate is then treated with triethylamine and sodium hydroxide to deprotect the intermediate and form the monosodium salt of Cytidine, cyclic 2',3'-(hydrogen phosphate).", "Step 6: The final product is then purified by recrystallization in water and dried to obtain the pure monosodium salt of Cytidine, cyclic 2',3'-(hydrogen phosphate)." ] }

CAS No.

15718-51-1

Molecular Formula

C9H12N3NaO7P

Molecular Weight

328.17 g/mol

IUPAC Name

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one

InChI

InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/t4-,6-,7-,8-;/m1./s1

InChI Key

PAQSESRKMUNNJR-IAIGYFSYSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O.[Na]

SMILES

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O.[Na]

15718-51-1

Related CAS

633-90-9 (Parent)

Origin of Product

United States

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